molecular formula C17H17ClN2O4S B2676111 1-(2-chlorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide CAS No. 926031-99-4

1-(2-chlorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide

Cat. No.: B2676111
CAS No.: 926031-99-4
M. Wt: 380.84
InChI Key: GTAFVQPDRYYEHX-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a chlorophenyl group, a tetrahydrobenzo[f][1,4]oxazepin ring, and a methanesulfonamide group, which contribute to its distinctive chemical properties and reactivity.

Properties

IUPAC Name

1-(2-chlorophenyl)-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O4S/c1-20-8-9-24-16-7-6-13(10-14(16)17(20)21)19-25(22,23)11-12-4-2-3-5-15(12)18/h2-7,10,19H,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTAFVQPDRYYEHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Tetrahydrobenzo[f][1,4]oxazepin Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazepin ring.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction, where a suitable chlorophenyl halide reacts with the oxazepin intermediate.

    Attachment of the Methanesulfonamide Group: The final step involves the sulfonation of the intermediate compound with methanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxazepin ring to more saturated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Saturated oxazepin derivatives.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

Anticancer Activity

The compound has shown promising results in preclinical studies regarding its anticancer properties:

  • Mechanism of Action : It primarily functions by modulating androgen receptors, which play a crucial role in the progression of prostate cancer. Studies have indicated that it can induce apoptosis in cancer cells and inhibit proliferation effectively.
  • In Vitro Studies : In assays using prostate cancer cell lines, the compound exhibited cytotoxic effects with an effective concentration (EC50) in the low micromolar range. This suggests its potential as a targeted therapy for androgen-sensitive tumors.

Neuroprotective Effects

Research indicates that this compound may also be beneficial in treating neurodegenerative conditions:

  • Neurotransmitter Modulation : Preliminary studies suggest it interacts with glutamate receptors, which are critical in excitotoxicity—a process implicated in neurodegeneration.
  • Animal Model Studies : In rodent models of neurodegeneration, administration of the compound led to reduced neuronal loss and improved behavioral outcomes. These findings support its potential use in conditions like Alzheimer's disease.

Case Study 1: Prostate Cancer Model

A study involving androgen-sensitive prostate cancer cell lines demonstrated that treatment with the compound resulted in:

  • Significant Reduction in Tumor Growth : Compared to control groups, treated cells showed a marked decrease in growth rates.
  • Mechanistic Insights : The reduction was linked to enhanced degradation of androgen receptors, highlighting its potential as a therapeutic agent.

Case Study 2: Neurodegenerative Disease Model

In an Alzheimer’s disease model:

  • Amyloid-Beta Plaque Formation : The compound reduced plaque formation significantly.
  • Cognitive Function Improvement : Behavioral tests indicated improved cognitive function following treatment, suggesting dual roles in both cancer therapy and neuroprotection.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-chlorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide
  • 1-(2-chlorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)ethanesulfonamide

Uniqueness

Compared to similar compounds, 1-(2-chlorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound 1-(2-chlorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide (CAS Number: 1251711-49-5) is a novel chemical entity with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties and mechanisms of action, supported by relevant studies and data.

  • Molecular Formula : C19H17ClN2O3S
  • Molecular Weight : 356.8 g/mol
  • Structure : The compound features a chlorophenyl group attached to a methanesulfonamide moiety and a tetrahydrobenzo[f][1,4]oxazepin derivative.

Pharmacological Profile

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of anticonvulsant and antimicrobial properties.

Anticonvulsant Activity

Studies have shown that derivatives of oxazepin compounds often possess significant anticonvulsant properties. For instance:

  • Mechanism : The compound may act on voltage-gated sodium channels (VGSCs) similar to established anticonvulsants like phenytoin and carbamazepine. Docking studies suggest strong binding affinity to VGSCs and GABA_A receptors, which are crucial for the modulation of neuronal excitability .
  • Case Study : In a study evaluating the anticonvulsant effects using the pentylenetetrazole (PTZ) model, compounds with similar structures demonstrated protective effects against seizures at doses of 30 mg/kg and 100 mg/kg .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties:

  • Activity Spectrum : It is hypothesized that the presence of the chlorophenyl group enhances its activity against various bacterial strains.
  • Research Findings : A review highlighted that related compounds exhibited moderate to high antimicrobial activities against both Gram-positive and Gram-negative bacteria . The structure-activity relationship (SAR) indicates that modifications in the phenyl groups significantly influence antibacterial efficacy.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • Chlorophenyl Substitution : The presence of the chlorine atom on the phenyl ring enhances lipophilicity and potentially increases membrane permeability.
  • Tetrahydrobenzo[f][1,4]oxazepin Core : This scaffold is known for its ability to interact with multiple biological targets, making it a versatile platform for drug development.

Data Summary Table

PropertyValue
Molecular FormulaC19H17ClN2O3S
Molecular Weight356.8 g/mol
Anticonvulsant Dose30 mg/kg - 100 mg/kg
Antimicrobial ActivityModerate to High

Q & A

Q. What synthetic routes are reported for constructing the benzo[f][1,4]oxazepin core in this compound?

Methodological Answer: The benzo[f][1,4]oxazepin scaffold can be synthesized via palladium-catalyzed reductive cyclization of nitroarenes or nitroalkenes using formic acid derivatives as CO surrogates. This method avoids hazardous gaseous CO and enables controlled cyclization under mild conditions . Key steps include:

  • Nitroarene reduction : Pd catalysts (e.g., Pd/C or Pd(OAc)₂) activate the nitro group.
  • Cyclization : Formic acid derivatives (e.g., HCO₂H or HCO₂Na) generate in situ CO, facilitating intramolecular C–N bond formation.
  • Optimization : Reaction parameters (e.g., solvent polarity, temperature) must be tailored to minimize byproducts like over-reduced amines.

Q. How is the structural integrity of this compound validated post-synthesis?

Methodological Answer: Multi-modal characterization is critical:

  • NMR spectroscopy : Confirm regiochemistry of the chlorophenyl and sulfonamide substituents via 1H^1H- and 13C^{13}C-NMR coupling patterns.
  • X-ray crystallography : Resolve ambiguities in the oxazepin ring conformation and sulfonamide geometry.
  • HRMS/LC-MS : Verify molecular weight and purity (>95% by HPLC).

Advanced Research Questions

Q. What mechanistic insights explain discrepancies in cyclization yields for analogous benzooxazepin derivatives?

Methodological Answer: Contradictions in reported yields (e.g., 40–85%) arise from:

  • Catalyst-poisoning : Residual amines from incomplete nitro reduction can deactivate Pd catalysts.
  • CO release kinetics : Faster CO generation (e.g., using HCO₂H vs. HCO₂Na) may overwhelm cyclization equilibria, favoring polymerization.
  • Steric effects : Bulky substituents (e.g., 2-chlorophenyl) hinder transition-state alignment.
    Resolution strategy : Perform kinetic studies with variable CO surrogates and monitor intermediates via in situ IR spectroscopy .

Q. How can reaction conditions be optimized to improve enantiomeric purity of the tetrahydrobenzooxazepin moiety?

Methodological Answer: Enantioselective synthesis requires:

  • Chiral ligands : Test BINAP or PHOX-type ligands with Pd catalysts to induce asymmetry during cyclization.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance ligand-catalyst coordination.
  • DOE approach : Use a factorial design to evaluate interactions between temperature, catalyst loading, and ligand ratio.

Q. What analytical strategies resolve conflicting spectral data for sulfonamide tautomerism?

Methodological Answer: Tautomeric equilibria between sulfonamide and sulfonimide forms can confuse 1H^1H-NMR interpretations.

  • Variable-temperature NMR : Identify coalescence points to estimate energy barriers.
  • Isotopic labeling : 15N^{15}N-labeling clarifies N–H exchange dynamics.
  • DFT calculations : Model tautomer stability under synthetic conditions (e.g., pH, solvent).

Data Contradiction Analysis

Q. How to address inconsistencies in reported biological activity for sulfonamide-containing heterocycles?

Methodological Answer: Discrepancies often stem from:

  • Impurity profiles : Trace Pd residues or unreacted nitro precursors may confound bioassays.
  • Aggregation effects : Use dynamic light scattering (DLS) to rule out colloidal aggregation in aqueous media.
  • Structural analogs : Compare activity of the 2-chlorophenyl variant with its 3- or 4-substituted analogs.

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